Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 3-(4-methyl-1-piperazinyl)-, dimethanesulfonate
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Overview
Description
Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 3-(4-methyl-1-piperazinyl)-, dimethanesulfonate is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 3-(4-methyl-1-piperazinyl)-, dimethanesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps often include cyclization reactions to form the heterocyclic rings, followed by functional group modifications to introduce the piperazinyl and dimethanesulfonate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 3-(4-methyl-1-piperazinyl)-, dimethanesulfonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups or reduce the heterocyclic rings.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 3-(4-methyl-1-piperazinyl)-, dimethanesulfonate is studied for its potential biological activities. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 3-(4-methyl-1-piperazinyl)-, dimethanesulfonate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to various effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with triazolo and thiazepine rings. Examples include:
- Dibenzo(b,f)-1,4-oxazepine
- Dibenzo(b,f)-1,4-thiazepine
- Triazolo(b,f)-1,4-thiazepine
Uniqueness
What sets Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine, 3-(4-methyl-1-piperazinyl)-, dimethanesulfonate apart is its specific combination of heterocyclic rings and functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
87213-38-5 |
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Molecular Formula |
C21H27N5O6S3 |
Molecular Weight |
541.7 g/mol |
IUPAC Name |
methanesulfonic acid;3-(4-methylpiperazin-1-yl)-13-thia-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaene |
InChI |
InChI=1S/C19H19N5S.2CH4O3S/c1-22-10-12-23(13-11-22)19-21-20-18-14-6-2-4-8-16(14)25-17-9-5-3-7-15(17)24(18)19;2*1-5(2,3)4/h2-9H,10-13H2,1H3;2*1H3,(H,2,3,4) |
InChI Key |
QPVNGCBKWMNZKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C3N2C4=CC=CC=C4SC5=CC=CC=C53.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
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